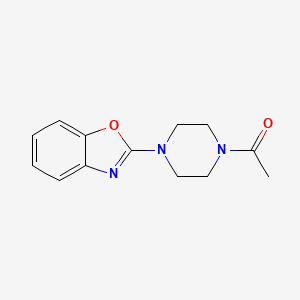

![molecular formula C13H13N3O B5548998 2-methyl-5-[(4-methylbenzyl)amino]-1,3-oxazole-4-carbonitrile](/img/structure/B5548998.png)

2-methyl-5-[(4-methylbenzyl)amino]-1,3-oxazole-4-carbonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

"2-methyl-5-[(4-methylbenzyl)amino]-1,3-oxazole-4-carbonitrile" is a chemical compound that has been studied in various contexts due to its interesting chemical and physical properties. The compound is notable for its oxazole ring, a five-membered aromatic ring with an oxygen and nitrogen atom, and its carbonitrile group, which is known for its reactivity and potential applications in various chemical reactions.

Synthesis Analysis

The synthesis of oxazole derivatives, similar to "2-methyl-5-[(4-methylbenzyl)amino]-1,3-oxazole-4-carbonitrile", involves complex chemical reactions. A study by Albert (1973) described the synthesis of related triazole derivatives through acidic hydrolysis and hydrogenation processes (Albert, 1973). Another relevant synthesis method was reported by Sheibani and Babaie (2013) where they utilized a three-component reaction involving aminobenzimidazole, aldehyde, and malononitrile (Sheibani & Babaie, 2013).

Molecular Structure Analysis

The molecular structure of oxazole derivatives is characterized by the presence of a five-membered aromatic ring containing nitrogen and oxygen atoms. Spencer et al. (2012) synthesized a library of 2-substituted-5-aminooxazole-4-carbonitrile derivatives, highlighting the structural diversity of these compounds (Spencer et al., 2012).

Chemical Reactions and Properties

The reactivity of oxazole derivatives, including "2-methyl-5-[(4-methylbenzyl)amino]-1,3-oxazole-4-carbonitrile", is influenced by the oxazole ring and the carbonitrile group. Forlani et al. (2006) studied the nucleophilicities of similar thiazole derivatives, providing insights into their chemical reactivity (Forlani et al., 2006).

Physical Properties Analysis

The physical properties of oxazole derivatives are determined by their molecular structure. The compound's solubility, melting point, and stability can vary depending on the substituents on the oxazole ring. Studies focusing on similar compounds can provide a general understanding of these properties.

Chemical Properties Analysis

Oxazole derivatives are known for their potential as intermediates in various chemical reactions due to the reactive nature of the oxazole ring and the carbonitrile group. The study by Mukhtorov et al. (2019) on the spatial and electronic structure of related compounds sheds light on their chemical properties (Mukhtorov et al., 2019).

Applications De Recherche Scientifique

Chemical Synthesis and Reactivity

The compound and its analogs serve as key intermediates in chemical syntheses, demonstrating unique reactivity profiles. For example, a study on the nitrogen and carbon nucleophilicities of 2-aminothiazoles through coupling with superelectrophilic compounds assessed the reactivity sequence and enaminic character of these thiazoles, providing insights into their potential applications in synthetic chemistry (Forlani et al., 2006). Similarly, the synthesis of tetrazolyl triazolotriazine as a new insensitive high explosive highlights the application of related carbonitrile compounds in developing materials with specific explosive properties (Snyder et al., 2017).

Materials Science

In materials science, derivatives of oxazole carbonitriles have been investigated for their corrosion inhibition properties, showcasing their effectiveness in protecting metals against corrosion. For instance, 2-aminobenzene-1,3-dicarbonitriles derivatives have been studied for their corrosion inhibition on mild steel in acidic environments, revealing significant efficiency and providing a basis for developing new corrosion inhibitors (Verma et al., 2015).

Mécanisme D'action

Orientations Futures

Propriétés

IUPAC Name |

2-methyl-5-[(4-methylphenyl)methylamino]-1,3-oxazole-4-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N3O/c1-9-3-5-11(6-4-9)8-15-13-12(7-14)16-10(2)17-13/h3-6,15H,8H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRIFRIDCNQEVQZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CNC2=C(N=C(O2)C)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methyl-5-(4-methyl-benzylamino)-oxazole-4-carbonitrile | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[5-oxo-2-(2-thienyl)-5H-chromeno[4,3-d]pyrimidin-4-yl]acetamide](/img/structure/B5548917.png)

![1-(6-{3-[4-methyl-5-(pyrrolidin-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidin-1-yl}pyridin-3-yl)ethanone](/img/structure/B5548928.png)

![6-methyl-N-({3-[(methylthio)methyl]-1,2,4-oxadiazol-5-yl}methyl)imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B5548934.png)

![2-(4-ethoxyphenyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5548936.png)

![3-[(2,3-dihydroxybenzylidene)amino]benzonitrile](/img/structure/B5548953.png)

![5-{[3-(acetyloxy)benzoyl]amino}isophthalic acid](/img/structure/B5548956.png)

![7-fluoro-4-{[2-(4-fluorophenyl)-1-azetidinyl]carbonyl}-2-methylquinoline](/img/structure/B5548965.png)

![1-(2-{4-[2-methyl-6-(1-pyrrolidinyl)-4-pyrimidinyl]-1-piperazinyl}-2-oxoethyl)-1H-benzimidazole](/img/structure/B5548975.png)

![2-(3-bromophenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B5548991.png)

![N-[(3S*,4R*)-1-(2-methyl-3-furoyl)-4-(4-methylphenyl)-3-pyrrolidinyl]acetamide](/img/structure/B5548997.png)

![2-[(4-hydroxy-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)thio]-N-phenylacetamide](/img/structure/B5549007.png)

![2-[4-(1-benzothien-5-ylcarbonyl)-1-piperazinyl]pyrazine](/img/structure/B5549020.png)